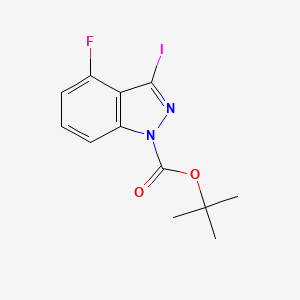
n4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitroso group and multiple amine groups attached to a pyrimidine ring, along with a 2,4-dimethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Nitroso Group: The nitroso group can be introduced via nitration reactions using nitrosating agents such as sodium nitrite in the presence of an acid.
Attachment of the 2,4-Dimethylphenyl Group: This step involves the coupling of the pyrimidine core with 2,4-dimethylphenyl derivatives through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine or hydroxylamine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or nitroso groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or hydroxylamines.
Aplicaciones Científicas De Investigación
N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroso compounds have shown efficacy.
Industry: It is utilized in the development of new materials, dyes, and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine involves its interaction with molecular targets and pathways within biological systems. The nitroso group can interact with nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This interaction can result in the modulation of enzymatic activities or the disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the core structure and functional groups.
N-(2,4-Dimethylphenyl)semicarbazones: Contains similar substituents but has a different core structure and functional groups.
Uniqueness
N4-(2,4-Dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine is unique due to the combination of its pyrimidine core, nitroso group, and multiple amine groups, which confer distinct chemical reactivity and potential biological activities not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
7253-49-8 |
|---|---|
Fórmula molecular |
C12H14N6O |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
4-N-(2,4-dimethylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H14N6O/c1-6-3-4-8(7(2)5-6)15-11-9(18-19)10(13)16-12(14)17-11/h3-5H,1-2H3,(H5,13,14,15,16,17) |
Clave InChI |
AGKLLPHMLLXSKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=NC(=NC(=C2N=O)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
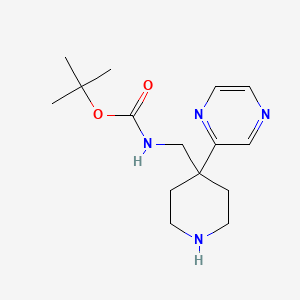
dimethyl-](/img/structure/B13989057.png)

![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
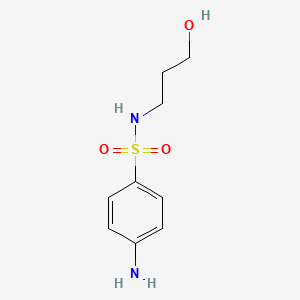
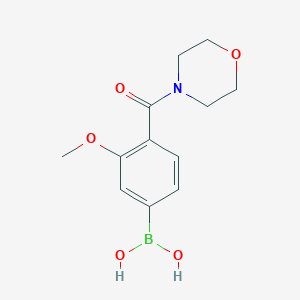
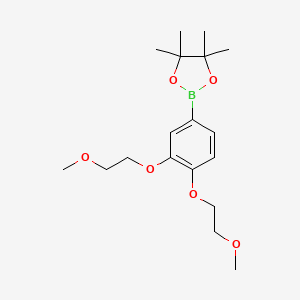
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)

